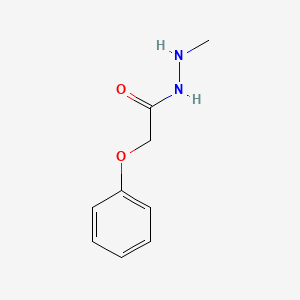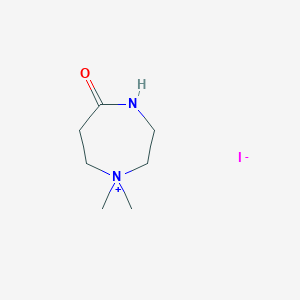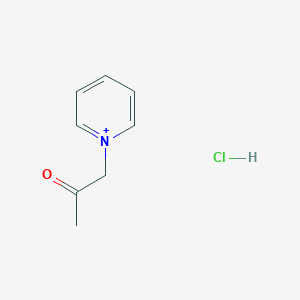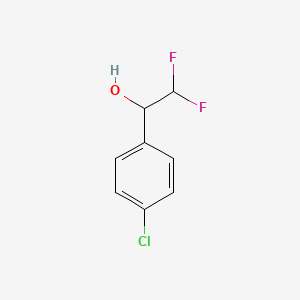![molecular formula C17H14N2O B11949695 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-2-pyridinylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions. The imine group in the compound can interact with biological molecules, potentially inhibiting enzymes or interacting with DNA. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparación Con Compuestos Similares
- 1-{(E)-[(4-methyl-2-pyridinyl)imino]methyl}-2-naphthol
- 1-{(E)-[(3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Comparison: 1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol is unique due to the presence of the 3-methyl-2-pyridinyl group, which can influence its electronic properties and reactivity. Compared to similar compounds, it may exhibit different coordination behavior with metal ions and distinct biological activities .
Propiedades
Fórmula molecular |
C17H14N2O |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-[(E)-(3-methylpyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-10-18-17(12)19-11-15-14-7-3-2-6-13(14)8-9-16(15)20/h2-11,20H,1H3/b19-11+ |
Clave InChI |
KVJQPVPRIHFWLW-YBFXNURJSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)/N=C/C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CC1=C(N=CC=C1)N=CC2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)

![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)







